4-(Thietan-3-ylamino)butan-1-ol
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Overview
Description
4-(Thietan-3-ylamino)butan-1-ol is a chemical compound characterized by the presence of a thietane ring, an amino group, and a butanol chain. Thietanes are four-membered sulfur-containing heterocycles, which are significant in organic synthesis due to their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thietan-3-ylamino)butan-1-ol typically involves the formation of the thietane ring followed by the introduction of the amino and butanol groups. One common method is the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction forms the thietane ring, which can then be further functionalized to introduce the amino and butanol groups .
Industrial Production Methods
Industrial production of thietane derivatives often involves photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds. This method is efficient for large-scale synthesis and provides high yields of the desired thietane compounds .
Chemical Reactions Analysis
Types of Reactions
4-(Thietan-3-ylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thietane ring.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Sodium sulfide (Na2S) is used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
4-(Thietan-3-ylamino)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds.
Biology: Investigated for its potential as a bioisostere of the carboxylic acid functional group.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Thietan-3-ylamino)butan-1-ol involves its interaction with molecular targets through its functional groups. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amino and butanol groups can further modulate the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: Another four-membered heterocycle with an oxygen atom instead of sulfur.
Thietan-3-ol: A similar compound with a hydroxyl group instead of an amino group.
Thietan-3-one: A ketone derivative of thietane.
Uniqueness
4-(Thietan-3-ylamino)butan-1-ol is unique due to the presence of both an amino group and a butanol chain, which provide additional functionalization options and reactivity compared to other thietane derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C7H15NOS |
---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
4-(thietan-3-ylamino)butan-1-ol |
InChI |
InChI=1S/C7H15NOS/c9-4-2-1-3-8-7-5-10-6-7/h7-9H,1-6H2 |
InChI Key |
CFTQECPOYBCMCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCCCO |
Origin of Product |
United States |
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